![molecular formula C19H13FN2OS2 B2524303 N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 942002-63-3](/img/structure/B2524303.png)
N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide, also known as BFTC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BFTC is a small molecule that belongs to the family of thiazole derivatives, which are known for their diverse biological activities.
Scientific Research Applications
In Vitro and In Vivo Activity: Researchers have evaluated the inhibitory concentrations of newly synthesized benzothiazole derivatives against M. tuberculosis. These compounds were compared with standard reference drugs. Notably, the new derivatives exhibited better inhibition potency .
Synthetic Pathways: Various synthetic pathways were employed to achieve the synthesis of benzothiazole derivatives. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Mechanism of Resistance: The review also incorporates information on the mechanism of resistance of anti-TB drugs, providing a comprehensive understanding of the challenges in combating tuberculosis .
Structure-Activity Relationships (SAR): Researchers explored the SAR of the new benzothiazole derivatives. Additionally, molecular docking studies were conducted against the target enzyme DprE1 to identify potent inhibitors with enhanced anti-tubercular activity .
Anti-Inflammatory and Analgesic Properties: Certain indole derivatives containing benzothiazole moieties have demonstrated anti-inflammatory and analgesic activities. For example, compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited such properties .
Drug Design: Benzothiazoles, with their fused benzene and thiazole rings containing nitrogen and sulfur, continue to attract interest for drug design. Researchers explore their potential in various therapeutic areas .
Conclusion
If you’d like more detailed information or have any specific questions, feel free to ask! 😊 .
Mechanism of Action
Target of Action
The primary target of N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is Mycobacterium tuberculosis . The compound has shown potent inhibitory activity against this bacterium, which is the causative agent of tuberculosis .
Mode of Action
N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide interacts with its target through a process known as molecular docking . This involves the compound binding to a specific site on the bacterium, which disrupts its normal function and leads to its inhibition .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of mycobacterium tuberculosis, leading to its inhibition .
Result of Action
The result of the action of N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is the inhibition of Mycobacterium tuberculosis . This leads to a decrease in the bacterium’s ability to cause disease, making the compound a potential candidate for the treatment of tuberculosis .
properties
IUPAC Name |
N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2OS2/c20-14-8-4-9-15-17(14)21-19(25-15)22(12-13-6-2-1-3-7-13)18(23)16-10-5-11-24-16/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSOYMRABUBSGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.